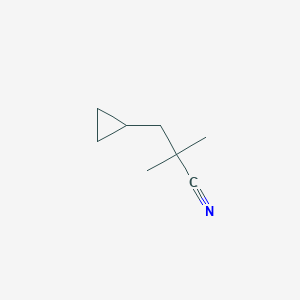

3-Cyclopropyl-2,2-dimethylpropanenitrile

描述

属性

IUPAC Name |

3-cyclopropyl-2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,6-9)5-7-3-4-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXZEJFYHGRBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-cyclopropyl-2,2-dimethylpropanenitrile typically involves two key steps:

- Formation of the cyclopropyl moiety on a suitable precursor.

- Introduction of the nitrile (-CN) functional group on the 2,2-dimethylpropanenitrile framework.

These steps can be achieved through various methods including cyclopropanation reactions, radical cyanation, and nucleophilic substitution approaches.

Cyclopropane Ring Formation Techniques

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction remains a classical and reliable method for cyclopropane synthesis. It involves the reaction of alkenes with diiodomethane in the presence of activated zinc, generating a reactive organozinc intermediate (RZnCH2I) that adds across the double bond to form cyclopropanes in high yields.

- Variants include the use of diethylzinc or ethylzinc iodide/I2 to generate the reactive species.

- This method is particularly suitable for preparing cyclopropyl derivatives with high stereoselectivity and functional group tolerance.

Epoxide Ring Opening and Cyclopropylcarbinol Formation

Another approach involves the reaction of active methylene compounds with epoxides bearing leaving groups, leading to cyclopropylcarbinols through double displacement or nucleophilic attack followed by rearrangement.

- The mode of nucleophilic attack depends on the leaving group nature (e.g., chloride vs. triflate).

- This method allows for the introduction of substituents on the cyclopropane ring and can be adapted for stereoselective synthesis.

Introduction of the Nitrile Group

Radical Cyanation via Electrophotochemical Metal-Catalyzed Methods

Recent advances have demonstrated the use of electrophotochemical methods combining photolysis and electrolysis to effect metal-catalyzed cyanation of alkyl precursors.

- Typical conditions include irradiation with 390 nm LEDs, use of trimethylsilyl cyanide (TMSCN) as the cyanide source, and metal catalysts such as cerium(IV) triflate and copper(II) triflate.

- The reaction proceeds under mild conditions (room temperature) with yields up to 78%.

- Safety note: Potential formation of toxic hydrogen cyanide (HCN) during acidic work-up requires strict handling precautions.

Nucleophilic Substitution on Activated Precursors

Nitriles can also be prepared by nucleophilic substitution reactions where cyanide ions displace suitable leaving groups on cyclopropyl derivatives.

- For example, treatment of 1-cyano-1-cyclopropanecarboxylic acid derivatives with triethylamine and methyl chloroformate followed by reduction with sodium borohydride yields hydroxymethylcyclopropanecarbonitrile intermediates.

- This method involves careful temperature control (-5 to 0 °C) and work-up procedures including acid-base extraction and chromatographic purification.

Representative Experimental Data and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Simmons–Smith Cyclopropanation | Alkene + Diiodomethane + Activated Zinc or Diethylzinc/I2, solvent (e.g., ether), ambient temp | High | Forms cyclopropyl ring with high stereoselectivity |

| 2 | Electrophotochemical Cyanation | Alkyl precursor + TMSCN + Ce(OTf)4 + Cu(OTf)2 + BTMG, irradiation (390 nm LEDs), 2.3 V electrolysis | 78 | Requires inert atmosphere, careful HCN handling |

| 3 | Nucleophilic Substitution & Reduction | 1-Cyano-1-cyclopropanecarboxylic acid + triethylamine + methyl chloroformate (0 to -5 °C), then NaBH4 reduction | ~60-70 | Multi-step with chromatographic purification; temperature control critical |

Mechanistic Insights and Research Findings

- Radical clock experiments confirm the involvement of radical intermediates during electrophotochemical cyanation, as evidenced by ring-opening products of cyclopropylpropanoic acid under standard conditions.

- Stoichiometric reactions with Ce(IV) and Cu(II) complexes indicate the necessity of metal catalysts and light for efficient cyanation.

- The reaction pathway likely involves generation of alkyl radicals followed by cyanide radical transfer, a mechanism supported by isolation of ring-opened byproducts and control experiments under dark or alternative catalyst conditions.

化学反应分析

Types of Reactions

3-Cyclopropyl-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The cyclopropyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common electrophiles include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclopropyl derivatives.

科学研究应用

Chemistry

In the field of organic chemistry, 3-Cyclopropyl-2,2-dimethylpropanenitrile serves as an important intermediate for synthesizing various organic compounds. Its unique structure allows for diverse chemical transformations, including oxidation and reduction reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | Carboxylic acid |

| Reduction | H₂ with Pd/C | Corresponding amine |

| Substitution | Alkyl halides or amines | Various derivatives |

Biology

Research has indicated that this compound has potential biological activities. It has been studied as a ligand for certain receptors, suggesting possible roles in modulating biological pathways.

Case Study: GPR40 Agonist Activity

A notable study highlighted its effectiveness as a GPR40 receptor agonist. This receptor is implicated in glucose metabolism and insulin secretion, making the compound a candidate for diabetes treatment. The findings demonstrated that it exhibits high solubility and low toxicity, indicating its potential as a therapeutic agent for managing diabetes-related conditions .

Medicine

The compound is under investigation for its pharmacological properties. Its ability to modulate GPR40 receptor activity positions it as a promising candidate for developing new medications aimed at treating metabolic disorders.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Diabetes Treatment | Modulation of GPR40 receptor activity to enhance insulin secretion |

| Anti-inflammatory | Potential role in reducing inflammation through receptor modulation |

| Anticancer Research | Investigated for effects on cancer cell signaling pathways |

作用机制

The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclopropyl group can also interact with hydrophobic regions of proteins and enzymes, influencing their activity .

相似化合物的比较

Contrast with 3-Cyclopropyl-2,2-dimethylpropanenitrile :

- The ester group confers hydrolytic instability compared to the inert nitrile.

- Difluorination enhances electrophilicity, enabling nucleophilic substitutions.

3-Cyclopropyl-2,2-dimethylundec-4-yn-3-ol

Contrast with this compound :

- The hydroxyl and alkyne groups broaden reactivity (e.g., oxidation or click chemistry).

- Lower synthesis yield (80% vs. 91%) suggests challenges in alkyne handling.

Quinoline-Imidazolidine Hybrids (e.g., Compound 19b)

- Representative Structure: 1-Cyclopropyl-3-(2-(7-fluoro-4-oxo-6-(pyridin-3-yl)-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione

- Physical State : White solid (melting point: 165°C)

- Key Features: Trifluoromethyl, quinoline, and imidazolidine moieties.

- Applications : Antibacterial agents targeting DNA gyrase .

Contrast with this compound :

- Increased molecular complexity reduces volatility (solid vs. oil).

- Bioactivity stems from heteroaromatic systems, unlike the nitrile’s photochemical utility.

Comparative Data Table

Research Findings and Key Insights

- Reactivity: Nitriles (e.g., this compound) exhibit stability under radical conditions, whereas esters (e.g., Ethyl 3-cyclopropyl-2,2-difluoropropanoate) are prone to hydrolysis .

- Functional Group Impact: Difluorination (Ethyl 3-cyclopropyl-2,2-difluoropropanoate) enhances electrophilicity, enabling sulfonate ester formation for pharmaceutical intermediates .

- Structural Complexity: Quinoline hybrids (e.g., 19b) demonstrate that cyclopropane rings in large molecules retain conformational rigidity, critical for binding biological targets .

生物活性

3-Cyclopropyl-2,2-dimethylpropanenitrile (CDPN) is a nitrile compound that has garnered attention for its potential biological activities. This article explores the biological activity of CDPN, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

CDPN is characterized by its unique cyclopropyl and dimethyl groups attached to a propanenitrile backbone. The molecular formula is , and it has a molecular weight of approximately 139.20 g/mol. The structural formula can be represented as follows:

The biological activity of CDPN is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that CDPN acts as a ligand for specific receptors, influencing cellular pathways related to growth and apoptosis. The compound's nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that may exert pharmacological effects.

Key Mechanisms:

- Receptor Binding : CDPN binds to specific receptors, potentially modulating their activity.

- Metabolic Activation : The nitrile group can be converted into carboxylic acids or amines through oxidation or reduction, respectively, which may enhance its biological efficacy.

Biological Activity Overview

Research has demonstrated that compounds with similar structures to CDPN exhibit a range of biological activities, including:

- Antitumor Activity : Many cyclopropyl-containing compounds have shown promise in inhibiting tumor growth in various cancer cell lines.

- Enzymatic Inhibition : Compounds with a cyclopropyl moiety have been noted for their ability to inhibit specific enzymes, contributing to their therapeutic potential.

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of CDPN on several human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The results indicated that CDPN exhibited significant cytotoxicity with an IC50 value ranging from 50 µM to 100 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 75 |

| HeLa | 60 |

| MCF-7 | 80 |

This study suggests that CDPN may serve as a potential lead compound for developing new anticancer agents.

Study 2: Enzymatic Inhibition

Another investigation focused on the enzymatic inhibition properties of CDPN. It was found that the compound inhibited key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) and carbonic anhydrase (CA). This inhibition could contribute to reduced tumor growth and proliferation.

Comparison with Similar Compounds

CDPN shares structural similarities with other biologically active compounds. Below is a comparison table highlighting some key features:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-3-phenylpropanenitrile | Nitrile | Antitumor |

| 3-Cyclopentyl-2-propylpropanenitrile | Nitrile | Antiviral |

| 3-Hydroxy-2,2-dimethylpropanenitrile | Hydroxy Nitrile | Antifungal |

常见问题

Q. What is the optimal synthetic procedure for 3-Cyclopropyl-2,2-dimethylpropanenitrile?

- Methodological Answer : The compound is synthesized via a lithium-mediated alkylation. Key steps include:

Reagents : Use of n-BuLi (2.5 M in hexanes), isobutyronitrile, and (bromomethyl)cyclopropane in dry THF under inert conditions.

Conditions : Reaction initiation at −78°C, gradual warming to 0°C, followed by overnight stirring at room temperature.

Purification : Extraction with Et₂O, washing with brine, drying over Na₂SO₄, and solvent removal under reduced pressure yields the product in 91% purity.

- Analytical Validation : Confirm purity via TLC (Rf = 0.38 in Hex/EtOAc 6:1) and structural elucidation using ¹H/¹³C NMR and HRMS .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Peaks at δ 1.47 (d, 2H), 1.39 (s, 6H), and cyclopropyl protons (0.92–0.14 ppm) confirm the backbone and substituents.

- ¹³C NMR : Signals at δ 125.6 (C≡N), 45.8 (C3), and 7.22 (cyclopropane C4) validate the nitrile and cyclopropane groups.

- HRMS : Observed m/z 123.1054 matches the calculated [C₈H₁₃N]⁺ (123.1043).

- IR : The nitrile stretch at 2234 cm⁻¹ is diagnostic .

Q. What safety protocols are critical during synthesis?

- Methodological Answer :

- Handling : Use flame-dried glassware, inert atmosphere (N₂/Ar), and cryogenic conditions (−78°C) for n-BuLi.

- PPE : Gloves, goggles, and lab coats to prevent exposure to reactive intermediates.

- Waste Disposal : Quench residual lithium reagents with NH₄Cl before aqueous workup .

Advanced Research Questions

Q. How can diastereoselectivity in cyclopropanation be enhanced for nitrile derivatives?

- Methodological Answer :

- Directed Cyclopropanation : Use chiral zinc carbenoids generated from diethylzinc and CH₂I₂.

- Tandem Reactions : Combine asymmetric alkylation of α,β-unsaturated aldehydes with cyclopropanation in one pot to minimize intermediate handling.

- Stereochemical Control : Chelation effects from allylic alkoxide intermediates direct carbenoid addition, achieving >90% diastereomeric excess in cyclopropyl alcohols (analogous strategies applicable to nitriles) .

Q. How to resolve contradictions in NMR data for cyclopropane-containing nitriles?

- Methodological Answer :

- Coupling Constants : Cyclopropane protons (H-C4) show complex splitting (δ 0.92–0.14 ppm, m), while vicinal coupling (³J = 6.9 Hz) in H-C3 confirms spatial proximity.

- Integration Ratios : Match observed integrals (e.g., 6H for CH₃ groups) to expected stoichiometry.

- Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at 300 K vs. lower temperatures .

Q. What experimental designs study photochemical deracemization involving this nitrile?

- Methodological Answer :

- Substrate Design : Use enantiopure nitriles with photolabile stereocenters.

- Light Sources : Irradiate with UV (e.g., 254 nm) to induce homolytic C–C bond cleavage.

- Chiral Auxiliaries : Monitor racemization via circular dichroism (CD) or polarimetry.

- Mechanistic Probes : Isotopic labeling (e.g., ¹³C) to track bond reorganization pathways .

Q. How to functionalize the nitrile group for bioactive compound synthesis?

- Methodological Answer :

- Hydrolysis : Convert to carboxylic acids using H₂SO₄/H₂O or LiAlH₄ reduction to amines.

- Peptide Coupling : React with activated esters (e.g., HATU/DIPEA) to form amides, as demonstrated in analogs like 3-amino-2,2-dimethylpropanenitrile .

- Click Chemistry : Azide-alkyne cycloaddition using Cu(I) catalysts to append triazole moieties .

Q. What computational methods predict cyclopropane ring stability in nitriles?

- Methodological Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess ring strain (typical ~27 kcal/mol for cyclopropanes).

- QSPR Models : Corrate Hammett σ values with ring-opening kinetics in electrophilic media.

- MD Simulations : Study solvent effects on ring conformation using OPLS-AA force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。